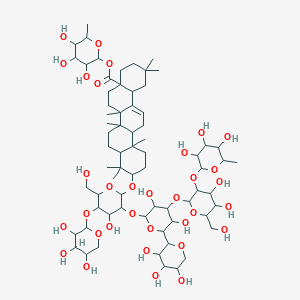

Mimonoside A

Beschreibung

Mimonoside A is a triterpenoid saponin isolated from Mimosa species, notably Mimosa hamata and Mimosa hostilis. As a saponin, it consists of a triterpene aglycone backbone (typically oleanane-type) linked to sugar moieties. Additionally, it exhibits dermatological properties, promoting proliferation of dermal fibroblasts and keratinocytes, which aids in skin regeneration and protection against oxidative stress .

Eigenschaften

CAS-Nummer |

135754-97-1 |

|---|---|

Molekularformel |

C69H112O33 |

Molekulargewicht |

1469.6 g/mol |

IUPAC-Name |

(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C69H112O33/c1-25-36(74)41(79)46(84)58(92-25)100-55-44(82)40(78)31(21-70)94-62(55)98-52-49(87)54(53-43(81)38(76)29(72)23-90-53)99-60(50(52)88)101-56-48(86)51(97-57-45(83)39(77)30(73)24-91-57)32(22-71)95-61(56)96-35-13-14-66(7)33(65(35,5)6)12-15-68(9)34(66)11-10-27-28-20-64(3,4)16-18-69(28,19-17-67(27,68)8)63(89)102-59-47(85)42(80)37(75)26(2)93-59/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |

InChI-Schlüssel |

WJARUDQQRKPGCR-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |

Synonyme |

3-O-(((alpha-rhamnopyranosyl(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)-28-O-alpha-rhamnopyranosyloleanolic acid mimonoside A |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues within the Mimosa Genus

Mimonoside D

- Source : Mimosa diplotricha .

- Structure: Oleanane-type triterpene with sugar chains at C-3 (α-L-arabinopyranose) and C-28 (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose) .

- However, co-isolated flavonoids (e.g., 7,4'-dihydroxyflavone) from M. diplotricha showed moderate activity against Proteus mirabilis (MIC = 32 µg/mL) and weak effects on Pseudomonas aeruginosa (MIC = 64 µg/mL) .

- Key Difference: The C-28 esterification with a xylose-glucose disaccharide in Mimonoside D may influence solubility and target specificity compared to Mimonoside A’s sugar configuration (undisclosed in evidence but inferred to differ) .

Mimonosides B and C

- Source : Mimosa hamata .

- Structure : Likely oleanane-type saponins with variations in sugar units (exact structures unspecified).

- Bioactivity: Similar to this compound, both exhibit broad-spectrum antimicrobial activity against Gram-negative bacteria and fungi. However, none are effective against A. niger or C. albicans .

Comparative Data Table

Mechanistic and Structural Insights

- Sugar Chain Impact: Saponins with C-3 and C-28 glycosylation (e.g., Mimonoside D, Rheediosides) exhibit enhanced solubility and membrane interaction, critical for antimicrobial activity. This compound’s efficacy against Gram-negative bacteria may stem from similar sugar-mediated disruption of lipid bilayers .

- Aglycone Backbone: Oleanane-type saponins (this compound, D) show broader bioactivity than lupane-types (lupeol), likely due to their amphiphilic nature .

- Functional Trade-offs: this compound’s dual dermatological and antimicrobial roles are rare among saponins, which typically specialize in one domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.